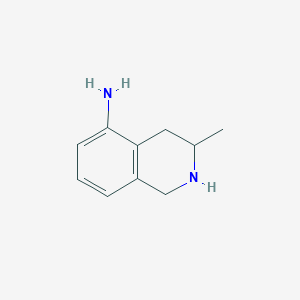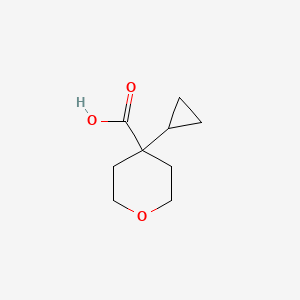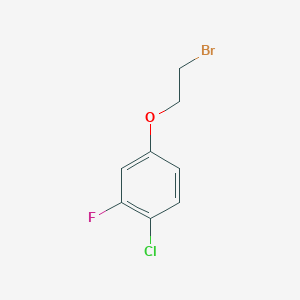
4-(2-Bromoethoxy)-1-chloro-2-fluorobenzene
描述
“4-(2-Bromoethoxy)benzaldehyde” is a chemical compound with the molecular formula C9H9BrO2 . It has a molecular weight of 229.07 .
Synthesis Analysis
The synthesis of 4-(2-bromoethoxy)-2-hydroxybenzaldehyde was accomplished using 2,4-dihydroxybenzaldehyde as the starting material . The mixture was refluxed for 150 hours then cooled to room temperature. The mixture was filtered and the filtrate was distilled under reduced pressure to obtain a yellow residue, which was purified by silica gel chromatography column to obtain a white solid .Molecular Structure Analysis
The crystal structure of 4-(2-bromoethoxy)-2-hydroxybenzaldehyde was determined by X-ray single crystal diffraction . The molecular structure is monoclinic, with a = 10.8914 (4) Å, b = 4.6335 (2) Å, c = 18.4554 (8) Å, β = 97.278 (2)° .Physical And Chemical Properties Analysis
The compound “4-(2-Bromoethoxy)benzaldehyde” has a molecular weight of 229.07 g/mol . It is a solid at room temperature .科学研究应用
BECF has been used in scientific research for a variety of purposes. It has been used as a probe for studying enzyme mechanisms, as it is able to form stable complexes with other molecules. In addition, BECF has been used in the development of new therapeutic agents, as it is able to bind to and inhibit enzymes involved in disease pathways. BECF has also been used in the study of protein-protein interactions, as it is able to bind to both hydrophobic and hydrophilic regions of proteins.
作用机制
BECF is able to bind to and inhibit enzymes involved in disease pathways. It is able to do this by forming a stable complex with the enzyme, which prevents the enzyme from catalyzing the reaction that it is normally responsible for. BECF is also able to bind to both hydrophobic and hydrophilic regions of proteins, which can disrupt the protein-protein interactions that are necessary for normal cellular function.
Biochemical and Physiological Effects
BECF has been shown to have a variety of biochemical and physiological effects. In studies of enzyme mechanisms, BECF has been shown to inhibit the activity of enzymes involved in disease pathways. In addition, BECF has been shown to disrupt protein-protein interactions, which can lead to changes in cellular function. BECF has also been shown to interact with DNA, which can lead to changes in gene expression and the development of drug resistance.
实验室实验的优点和局限性
The use of BECF in laboratory experiments has both advantages and limitations. One advantage of using BECF is that it is a versatile compound that can be used in a variety of reactions and experiments. In addition, BECF is relatively stable and can be stored for long periods of time. However, there are also some limitations to using BECF in laboratory experiments. BECF is a halogenated compound, which can be toxic and can cause damage to cells and tissues if used in high concentrations. In addition, BECF is a relatively expensive compound, which can limit its use in some experiments.
未来方向
There are a variety of potential future directions for the use of BECF in scientific research. One potential direction is the development of new therapeutic agents that utilize BECF as a target. BECF has already been shown to be capable of binding to and inhibiting enzymes involved in disease pathways, and it could be used as a target for the development of new therapeutic agents. In addition, BECF could be used in the development of new drugs that target protein-protein interactions, as it has been shown to be capable of disrupting these interactions. Finally, BECF could be used in the development of new drugs that target DNA, as it has been shown to interact with DNA and cause changes in gene expression.
安全和危害
属性
IUPAC Name |
4-(2-bromoethoxy)-1-chloro-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClFO/c9-3-4-12-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQWGUISDHQVHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCBr)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B1379942.png)
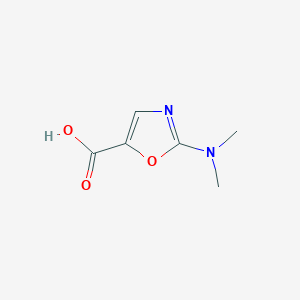


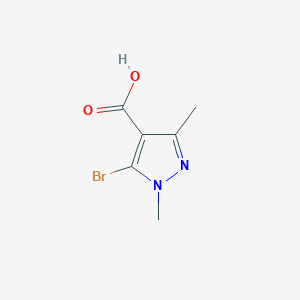
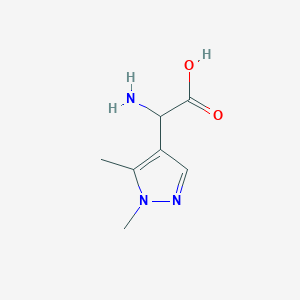

![[1-(4-aminophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1379951.png)

![5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B1379956.png)
![4-[5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1379957.png)
![2,9-Dioxa-6-azaspiro[4.5]decane](/img/structure/B1379959.png)
